(R)-Zopiclone - 138680-08-7

(R)-Zopiclone

Catalog Number: EVT-1198248
CAS Number: 138680-08-7
Molecular Formula: C17H17ClN6O3
Molecular Weight: 388.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Zopiclone is the inactive enantiomer of the racemic drug zopiclone, a cyclopyrrolone hypnotic-sedative agent. [] While zopiclone is composed of both (R)-zopiclone and its active enantiomer (S)-zopiclone (eszopiclone), research suggests that (R)-zopiclone itself does not bind significantly to the benzodiazepine site of GABA-A receptors and therefore lacks the hypnotic effects of its counterpart. [] Despite this, (R)-zopiclone plays a crucial role in scientific research, particularly in understanding the stereoselectivity of zopiclone's effects and in developing analytical methods for enantiomeric separation.

(S)-Zopiclone (Eszopiclone)

Compound Description: (S)-Zopiclone, commercially known as Eszopiclone, is the pharmacologically active enantiomer of the racemic drug Zopiclone. It is a non-benzodiazepine hypnotic agent used to treat insomnia. [, , ]

Relevance: (S)-Zopiclone is the enantiomer of (R)-Zopiclone. While both enantiomers are present in the racemic mixture, (S)-Zopiclone exhibits higher affinity for the benzodiazepine binding site on the GABA-A receptor, making it the primary contributor to the hypnotic effects of Zopiclone. [, , , ]

Zopiclone

Compound Description: Zopiclone is a cyclopyrrolone hypnotic agent with sedative and anxiolytic properties used to treat insomnia. It exists as a racemic mixture of (R)-Zopiclone and (S)-Zopiclone (Eszopiclone). [, , ]

Relevance: Zopiclone is the parent compound of (R)-Zopiclone. The pharmacological activity of Zopiclone arises from the combined effects of both enantiomers. [, , , ]

Zopiclone Metabolites

Compound Description: Zopiclone undergoes metabolism in the liver, producing two major metabolites: an N-oxide metabolite and a N-desmethyl metabolite. [, ]

Relevance: While the specific stereochemistry of the metabolites concerning (R)-Zopiclone isn't mentioned in the provided abstracts, understanding the metabolic pathway of Zopiclone is crucial. The metabolites, along with eszopiclone, contribute to the overall pharmacological and potential toxicological profile after Zopiclone administration. [, ]

Flumazenil

Compound Description: Flumazenil is a benzodiazepine antagonist that competitively inhibits the effects of benzodiazepine agonists at the GABA-A receptor. []

Relevance: Although structurally unrelated to (R)-Zopiclone, Flumazenil is used as a tool to investigate the binding characteristics of GABA-A receptor ligands like Zopiclone. This helps understand the receptor occupancy and pharmacological effects of Zopiclone in vivo. []

L-838417

Compound Description: L-838417 is a selective agonist for the benzodiazepine binding site of the GABA-A receptor. []

Relevance: Similar to Flumazenil, L-838417 aids in studying the in vivo binding characteristics of Zopiclone, helping compare receptor occupancy profiles with other GABA-A receptor ligands. This comparison is relevant for understanding the pharmacological action of (R)-Zopiclone within the racemic Zopiclone mixture. []

Zolpidem

Compound Description: Zolpidem is a non-benzodiazepine hypnotic agent that acts as an agonist at the benzodiazepine binding site of the GABA-A receptor. It is primarily used to treat insomnia. []

Relevance: Like Zopiclone, Zolpidem acts on the GABA-A receptor and is used for similar therapeutic purposes. Comparing the in vivo binding characteristics of Zolpidem with Zopiclone helps elucidate the pharmacological profiles of both drugs, including the potential contribution of (R)-Zopiclone to the overall effects of racemic Zopiclone. []

Overview

(R)-Zopiclone is a non-benzodiazepine hypnotic agent primarily used for the treatment of insomnia. It belongs to a class of medications known as cyclopyrrolones, which act on the central nervous system to induce sleep. Zopiclone is characterized by its ability to enhance the effects of gamma-aminobutyric acid at the GABA receptor, leading to sedative and anxiolytic effects. The compound exists as two enantiomers: (R)-zopiclone and (S)-zopiclone, with the former being the more pharmacologically active form .

Source

(R)-Zopiclone was first synthesized in the 1980s and has since been widely studied for its efficacy in treating sleep disorders. It is commercially available under various brand names and is recognized globally as a treatment for short-term insomnia management . The compound is derived from a complex synthetic pathway involving various chemical reactions and intermediates.

Classification

(R)-Zopiclone is classified as a hypnotic agent within the pharmacological category of sedatives. It is often compared to other sleep medications such as zolpidem and zaleplon, which also target GABA receptors but differ in their chemical structure and pharmacokinetics .

Synthesis Analysis

The synthesis of (R)-zopiclone involves several key steps that typically start from commercially available precursors. The general method includes:

  1. Formation of Intermediate Compounds: The synthesis begins with the reaction of phenoxycarbonyloxy-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-methylpiperazine, yielding a racemic mixture of zopiclone .
  2. Enantiomeric Resolution: To obtain (R)-zopiclone specifically, chiral resolution techniques are employed. This often involves using chiral acids or solvents that selectively crystallize one enantiomer over the other .
  3. Purification: The desired enantiomer is purified through recrystallization or chromatography techniques to achieve high purity levels, often exceeding 99% .

Technical Details

The synthetic methods require sophisticated laboratory equipment and skilled personnel due to the complexity of reactions involved. Common solvents used include acetonitrile and dimethylformamide, while acids like hydrochloric acid or acetic acid may be utilized during purification steps .

Molecular Structure Analysis

(R)-Zopiclone has a molecular formula of C17H17ClN6O3C_{17}H_{17}ClN_{6}O_{3} and a molecular weight of approximately 388.81 g/mol . The structure features a pyrrolo-pyrazine core with a chlorinated pyridine ring, contributing to its pharmacological properties.

Structural Data

  • Melting Point: 178 °C
  • Solubility: Practically insoluble in water; soluble in methylene chloride and sparingly soluble in acetone .
  • LogP: Approximately 0.8, indicating moderate lipophilicity which aids in its absorption.
Chemical Reactions Analysis

(R)-Zopiclone undergoes various chemical reactions during its synthesis and metabolism:

  1. Decarboxylation: This is a major metabolic pathway where (R)-zopiclone is converted into inactive metabolites.
  2. Demethylation: Another pathway that leads to the formation of N-oxide derivatives, which have reduced activity compared to the parent compound.
  3. Oxidation: Side chain oxidation also contributes to the formation of metabolites that are eventually eliminated from the body .

Technical Details

The reactions are typically monitored using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to ensure proper conversion and purity at each step .

Mechanism of Action

(R)-Zopiclone exerts its effects primarily through modulation of GABA receptors in the central nervous system:

  • GABA Receptor Interaction: (R)-Zopiclone binds to specific sites on GABA-A receptors, enhancing GABA's inhibitory effects.
  • Neurotransmitter Release: This interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability, which facilitates sleep induction .

Data on Efficacy

Clinical studies indicate that (R)-zopiclone significantly reduces sleep onset latency and increases total sleep time compared to placebo controls .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: 178 °C
  • Solubility:
    • Water: Practically insoluble
    • Methylene Chloride: Freely soluble
    • Acetone: Sparingly soluble
    • Ethanol (96%): Practically insoluble

Chemical Properties

  • pKa Values:
    • Strongest Acidic pKa: 8.04
    • Strongest Basic pKa: 6.86
  • Polar Surface Area: 91.76 Ų
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6 .

These properties influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.

Applications

(R)-Zopiclone is primarily used in clinical settings for:

  • Management of Insomnia: It is prescribed for short-term treatment of sleep disorders.
  • Research Applications: Used in studies investigating sleep physiology and pharmacology due to its well-characterized mechanism of action.
  • Analytical Chemistry: As a reference standard in forensic toxicology and clinical analysis for detecting zopiclone levels in biological samples .
Introduction to (R)-Zopiclone: Stereochemistry and Pharmacological Significance

Structural Characteristics and Stereochemical Differentiation from (S)-Eszopiclone

(R)-Zopiclone [(5R)-6-(5-chloro-2-pyridinyl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-1-piperazinecarboxylate] possesses the molecular formula C₁₇H₁₇ClN₆O₃ and a molecular weight of 388.81 g/mol. Its core structure comprises a cyclopyrrolone ring system linked to a chloropyridinyl moiety and a piperazinecarboxylate group. The defining structural feature is the chiral center at the 5-position of the pyrrolopyrazine ring, where the spatial orientation of substituents differentiates the (R) and (S) enantiomers [2] [8].

Table 1: Comparative Structural and Pharmacological Properties of Zopiclone Enantiomers

Property(R)-Zopiclone(S)-Eszopiclone
Absolute Configuration(R)(S)
GABAA Receptor BindingLower affinity for α1 subunitHigher affinity for α1 subunit
Metabolic StabilityRapid hepatic clearanceModerate hepatic clearance
Primary Metabolic RouteCYP3A4-mediated demethylationCYP3A4-mediated demethylation
Elimination Half-life~4-5 hours (estimated)6-7 hours (observed)
Protein Binding52-59%52-59%
Optical Rotation[α]D = - (levorotatory)[α]D = + (dextrorotatory)

The stereochemical divergence between enantiomers manifests profoundly in their pharmacological profiles. While both enantiomers interact with γ-aminobutyric acid type A (GABAA) receptors, (S)-eszopiclone demonstrates approximately 50-fold greater binding affinity for the benzodiazepine site, particularly at receptors containing α1 subunits. This superior receptor interaction correlates with the (S)-enantiomer's enhanced hypnotic potency at equivalent doses. The (R)-enantiomer exhibits a distinct metabolic profile characterized by more rapid hepatic clearance, primarily via cytochrome P450 3A4 (CYP3A4)-mediated demethylation and oxidation pathways. This differential metabolism contributes to variations in systemic exposure and duration of action between enantiomers [3] [9].

Crystallographic studies reveal that the enantiomers display distinct solid-state packing arrangements. (R)-Zopiclone undergoes temperature-dependent polymorphic transformations, converting from centrosymmetric forms (monoclinic dihydrate and anhydrous) to a non-centrosymmetric orthorhombic anhydrous structure upon heating. This spontaneous chiral resolution during solid-state phase transition represents a rare physicochemical phenomenon with significant implications for pharmaceutical processing and enantiomeric purification [6].

Historical Development of Cyclopyrrolone Hypnotics: From Racemic Zopiclone to Enantiomeric Separation

The development of zopiclone and its enantiomers exemplifies the evolution of stereochemistry in pharmaceutical science. The compound was first synthesized in 1972 by French researchers seeking novel anxiolytics and hypnotics with improved safety profiles compared to traditional benzodiazepines. Initial pharmacological characterization utilized the racemate (1:1 mixture of (R)- and (S)-enantiomers), which received its first market authorization in France in 1987 under the brand name Imovane® [2] [7].

Table 2: Historical Milestones in Zopiclone Development

YearDevelopment Milestone
1972Initial synthesis of zopiclone as racemic compound
1987First market approval (France) of racemic zopiclone
1990sCharacterization of enantioselective pharmacological effects
2001Structural elucidation of enantiomeric crystallization pathways
2004FDA approval of (S)-eszopiclone (Lunesta™) in the United States
2005DEA scheduling of zopiclone enantiomers as Schedule IV controlled substances

The recognition of differential pharmacological activity between enantiomers emerged during the 1990s, prompting extensive research into enantioselective synthesis and purification techniques. A pivotal advancement came in 2001 when researchers elucidated the solid-state chiral resolution process, demonstrating that heating racemic zopiclone to specific temperatures induced spontaneous enantiomeric separation through polymorphic transformation. This discovery provided a viable method for industrial-scale production of single-enantiomer formulations [6].

Pharmaceutical development subsequently focused on the (S)-enantiomer due to its superior receptor binding and hypnotic efficacy. The purified (S)-zopiclone, designated eszopiclone, received U.S. Food and Drug Administration approval in December 2004 for the treatment of insomnia. This regulatory milestone established eszopiclone as the first single-isomer cyclopyrrolone hypnotic marketed in the United States, while the racemic mixture containing (R)-zopiclone remained unavailable in the American market [4] [10].

Regulatory Classification and Global Approval Status of (R)-Zopiclone

The regulatory status of (R)-zopiclone varies significantly across international jurisdictions, reflecting diverse evaluations of its abuse potential and therapeutic utility. In the United States, the Drug Enforcement Administration (DEA) conducted a comprehensive review of zopiclone's pharmacological profile in 2005, concluding that both enantiomers meet Schedule IV criteria under the Controlled Substances Act. This classification indicates:

  • Lower abuse potential relative to Schedule III substances
  • Currently accepted medical use
  • Limited potential for physical or psychological dependence

The final rule implementing Schedule IV controls for zopiclone and its isomers became effective on April 4, 2005, establishing stringent manufacturing, distribution, and prescription requirements [4] [10].

Table 3: International Regulatory Status of Zopiclone Enantiomers

Region/CountryRacemic Zopiclone(S)-Eszopiclone(R)-Zopiclone Status
United StatesNot approvedSchedule IVControlled under zopiclone scheduling
European UnionPrescription-onlyNot availableComponent of approved racemic products
CanadaSchedule F (Rx only)Schedule F (Rx only)Component of approved racemic products
AustraliaSchedule 4 (S4)Not availableComponent of approved racemic products
JapanControlled substanceNot availableComponent of approved racemic products

Globally, (R)-zopiclone is primarily regulated as a component of racemic zopiclone formulations rather than as a separate medicinal product. In the European Union, Canada, Australia, and numerous other countries, racemic zopiclone containing both enantiomers remains commercially available as a prescription-only medication. Japan classifies zopiclone as a controlled substance under its Narcotics and Psychotropics Control Law, requiring special prescription protocols [2] [7].

The divergent regulatory pathways for the enantiomers highlight the significance of stereochemistry in drug evaluation. The U.S. decision to control both enantiomers equally under Schedule IV reflects pharmacological data indicating that while (R)-zopiclone possesses lower receptor affinity, it still exhibits abuse potential and central nervous system depressant effects characteristic of the zopiclone scaffold. The global regulatory landscape continues to evolve as post-marketing surveillance data provide additional insights into the comparative abuse liabilities and therapeutic profiles of the individual enantiomers [4] [9] [10].

Properties

CAS Number

138680-08-7

Product Name

(R)-Zopiclone

IUPAC Name

[(7R)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate

Molecular Formula

C17H17ClN6O3

Molecular Weight

388.8 g/mol

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m1/s1

InChI Key

GBBSUAFBMRNDJC-MRXNPFEDSA-N

SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl

Synonyms

(R)-4-Methyl-6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl-1-piperazinecarboxylic Acid; (-)-Zopiclone; ((-)-(5R)-6-(5-_x000B_Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate);

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl

Isomeric SMILES

CN1CCN(CC1)C(=O)O[C@@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.